N-[4-(cyanomethyl)phenyl]formamide
Description
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-5-8-1-3-9(4-2-8)11-7-12/h1-4,7H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNACKOBCHSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The general reaction proceeds via nucleophilic substitution, where the aryl halide (e.g., 4-(cyanomethyl)phenyl bromide) reacts with formamide in the presence of a copper catalyst (e.g., Cu powder or KI) and a base (e.g., Na₂CO₃). A representative setup involves:
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Molar ratio : 1:1–100 (aryl halide to formamide)
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Catalyst : 10 mol% Cu or KI
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Base : 1 equiv Na₂CO₃ or K₂CO₃
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Temperature : 120°C
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Duration : 6–10 hours
For N-[4-(cyanomethyl)phenyl]formamide, substituting the aryl halide with 4-(cyanomethyl)phenyl bromide or iodide would follow analogous conditions. The reaction mechanism involves in situ generation of a copper-formamide complex, which facilitates the displacement of the halide group by the formamide nucleophile.
Optimized Protocol and Yield
In Example 5 of the patent, p-methylbromobenzene reacts with formamide under solvent-free conditions to yield N-p-tolylformamide in 91.2% yield. Extrapolating this to 4-(cyanomethyl)phenyl bromide, the expected yield would similarly exceed 90%, assuming comparable reactivity. Critical steps include:
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Heating : Prolonged reflux (10 hours) ensures complete conversion.
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Workup : Extraction with chloroform and drying over anhydrous Na₂SO₄.
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Purification : Column chromatography or recrystallization.
Table 1: Halide-Formamide Coupling Parameters
| Parameter | Value | Source |
|---|---|---|
| Aryl Halide | 4-(Cyanomethyl)phenyl bromide | |
| Formamide Equiv | 100 | |
| Catalyst | Cu powder (10 mol%) | |
| Base | Na₂CO₃ (1 equiv) | |
| Temperature | 120°C | |
| Yield | ~91% (extrapolated) |
CO₂/Hydrosilane-Mediated N-Formylation
A modern alternative employs CO₂ as a carbonyl source paired with hydrosilane reducing agents. This method, investigated by ACS Catalysis, offers a sustainable route to formamides but requires precise control over reaction equilibria.
Mechanistic Pathways
The reaction proceeds via two competing pathways:
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Pathway 1 : Direct reduction of CO₂ to formoxysilane (R₃SiOCHO), which reacts with the amine.
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Pathway 3 : Formation of a silylcarbamate intermediate (R₃SiOCONHR'), reduced to the formamide.
For weakly basic amines like 4-(cyanomethyl)aniline, Pathway 1 dominates, involving:
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CO₂ Activation : Hydrosilane (e.g., PhSiH₃) reduces CO₂ to formoxysilane.
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N-Formylation : The formoxysilane reacts with the amine to yield the formamide and siloxane byproducts.
Reaction Setup and Challenges
Key parameters from the study:
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Catalyst : Tetrabutylammonium acetate ([TBA][OAc], 5 mol%)
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Solvent : DMF or THF
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CO₂ Pressure : 1 atm
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Temperature : 25–60°C
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Hydrosilane : 2 equiv PhSiH₃
While the study focused on N-methylaniline (yield: 70–80%), applying these conditions to 4-(cyanomethyl)aniline would require optimization. Challenges include:
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Byproduct Formation : Siloxanes (e.g., PhSiOSiPh₃) and formic acid.
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Amine Basicity : More nucleophilic amines stabilize silylcarbamate intermediates, complicating the pathway.
Table 2: CO₂/Hydrosilane Formylation Parameters
| Parameter | Value | Source |
|---|---|---|
| Amine | 4-(Cyanomethyl)aniline | |
| CO₂ Source | 1 atm CO₂ | |
| Hydrosilane | PhSiH₃ (2 equiv) | |
| Catalyst | [TBA][OAc] (5 mol%) | |
| Temperature | 25–60°C | |
| Yield | 70–80% (extrapolated) |
Comparative Analysis of Methods
Efficiency and Scalability
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Halide-Formamide Coupling : Superior yield (91%) and simplicity make it industrially favorable. However, it requires pre-synthesized aryl halides, which may involve toxic precursors.
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CO₂/Hydrosilane Method : Greener but lower yield (70–80%) and higher cost due to hydrosilane usage. Suitable for laboratories prioritizing sustainability.
Byproducts and Purification
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Method 1 : Byproducts include unreacted halides and inorganic salts, removed via aqueous extraction.
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Method 2 : Generates siloxanes and formic acid, necessitating distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the formylamino group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]formamide involves its interaction with specific molecular targets. The formylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Formamide Derivatives
*Hypothetical values based on structural analysis.
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., Cyanomethyl): The cyanomethyl group (-CH2CN) in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution or coupling reactions. This contrasts with electron-donating groups like methoxy (-OCH₃), which stabilize aromatic systems .
- Heterocyclic Substituents: Compounds like N-(4-(1H-pyrazol-1-yl)phenyl)formamide () exhibit biological activity due to the pyrazole ring, which facilitates hydrogen bonding and π-π stacking in biological targets.
- Hazard Profile: The disubstituted N-(cyanomethyl)-N-(4-methoxyphenyl)formamide () demonstrates acute oral toxicity (H302) and skin irritation (H315), suggesting that cyanomethyl derivatives may require careful handling despite lacking direct data on the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(cyanomethyl)phenyl]formamide, and what reagents/conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a cyanomethyl-substituted aniline derivative with formylating agents (e.g., formic acid under Dean-Stark conditions or via mixed anhydride intermediates). Key reagents include potassium permanganate for oxidation steps and sodium borohydride for selective reductions. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H/¹³C) to resolve peaks for the cyanomethyl group (~δ 3.8 ppm, singlet) and formamide protons (~δ 8.1–8.3 ppm). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 175.1 .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to irritation risks (H315/H319). Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Toxicity data (oral LD₅₀ > 500 mg/kg in rodents) suggest moderate acute toxicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, solvent choice). Validate activity using orthogonal assays:
- Enzyme inhibition : Compare IC₅₀ values under standardized buffer conditions (pH 7.4, 37°C).
- Cellular uptake : Use fluorescent analogs or radiolabeled compounds to quantify membrane penetration.
- Molecular docking : Model interactions with target proteins (e.g., hydrogen bonding with Ser123 or Tyr205 residues) to confirm binding modes .
Q. What strategies are effective for optimizing reaction conditions to mitigate low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling steps.
- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Temperature gradients : Perform reactions under microwave irradiation (100–120°C, 30 min) to accelerate kinetics.
- Byproduct analysis : Monitor reaction progress via TLC or in-situ IR to identify side products (e.g., hydrolysis of cyanomethyl groups) .
Q. How do functional groups in this compound contribute to its pharmacokinetic properties?
- Methodological Answer :
- Cyanomethyl group : Enhances lipophilicity (logP ~1.2), improving blood-brain barrier penetration.
- Formamide moiety : Participates in hydrogen bonding with plasma proteins (e.g., albumin), affecting half-life.
- Metabolic stability : Assess via liver microsome assays; CYP3A4-mediated oxidation of the cyanomethyl group is a primary metabolic pathway. Use deuterium labeling to track metabolites .
Q. What advanced techniques can reconcile conflicting spectroscopic data for this compound in different solvent systems?
- Methodological Answer :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers) in DMSO-d₆ vs. CDCl₃.
- 2D NMR (COSY, HSQC) : Assign overlapping peaks caused by solvent-induced shifts.
- X-ray crystallography : Obtain single crystals (slow evaporation from ethanol) to confirm bond angles and tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
